4-(Methyl-d3)-1,3-benzenediamine
Overview
Description
The compound is a derivative of benzenediamine, which is an organic compound consisting of a benzene ring substituted with two amine groups. The “Methyl-d3” likely refers to a methyl group (CH3) where the hydrogen atoms have been replaced with deuterium (D), a heavier isotope of hydrogen .
Molecular Structure Analysis
The molecular structure of “4-(Methyl-d3)-1,3-benzenediamine” would likely consist of a benzene ring with amine groups (-NH2) attached at the 1 and 3 positions, and a deuterated methyl group (-CD3) at the 4 position .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, benzenediamines and their derivatives are often involved in reactions such as condensation, oxidation, and complexation .Scientific Research Applications
Characterization in Hemoglobin Adducts
4-(Methyl-d3)-1,3-benzenediamine, as part of 4,4'-methylenedianiline (MDA), is studied for its role in the bioactivation and detoxification processes within the body. The formation of hemoglobin (Hb) adducts from non-nitroso metabolites of MDA, a metabolite of 4, 4'-methylenediphenyl diisocyanate (MDI), used in polyurethane foam manufacturing, indicates the importance of extrahepatic peroxidative metabolism. The study concluded that peroxidative metabolism is a significant pathway for the bioactivation of MDA, potentially leading to genotoxic intermediates, emphasizing the significance of Hb adduct analysis for identifying reactive intermediates in vivo (Kautiainen, Wachtmeister & Ehrenberg, 1998).
Neuroleptic Activity of Benzamides
Research involving benzamides of N,N-disubstituted ethylenediamines, including this compound derivatives, sheds light on their potential neuroleptic (antipsychotic) activities. The study explored the correlation between structure and neuroleptic activity, emphasizing the importance of specific substitutions on the benzamide molecule to enhance its activity. This work contributes to understanding how structural variations of benzamides can influence their pharmacological properties (Iwanami, Takashima, Hirata, Hasegawa & Usuda, 1981).
Chemical Stability and Brain Uptake of Technetium Tracers
This compound is also involved in studies related to brain imaging and diagnostics. Technetium-99m-N1-(2-mercapto-2-methylpropyl)-N2-(2-propargylthio-2- methylpropyl)-1,2-benzenediamine (T691), which includes a 1,2-benzenediamine derivative, has shown promise as a new tracer for cerebral perfusion. The compound demonstrated excellent in vitro chemical stability and displayed a cerebral uptake consistent with cerebral blood flow, indicating its potential application in clinical cerebral blood flow tracing (Taylor, Frey, Baldwin, Papadopoulos, Petry, Rogers, McBride, Kerr & Kuhl, 1992).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(trideuteriomethyl)benzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-2-3-6(8)4-7(5)9/h2-4H,8-9H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZKAJLKRJDJLL-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=C(C=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60991420 | |
Record name | 4-(~2~H_3_)Methylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60991420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71111-08-5 | |
Record name | 1,3-Benzenediamine, 4-(methyl-d3)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071111085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(~2~H_3_)Methylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60991420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 71111-08-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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